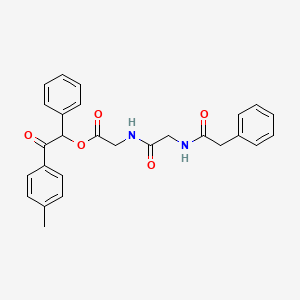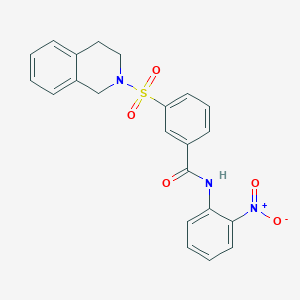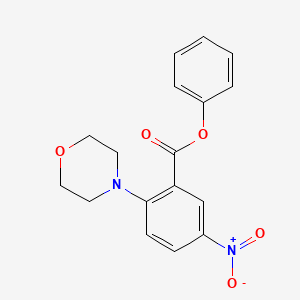![molecular formula C15H19N5O2S B4011850 1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine](/img/structure/B4011850.png)
1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine
Vue d'ensemble
Description
1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Coupling with Piperazine: The final step involves coupling the substituted phenyl ring with piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Various electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Applications De Recherche Scientifique
1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar binding properties.
2-methylimidazole: Another imidazole derivative with different substitution patterns.
1-methyl-2-sulfanylimidazole: A compound with a similar sulfanyl group but lacking the nitrophenyl substitution.
Uniqueness
1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and sulfanyl groups, along with the imidazole moiety, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-17-7-9-19(10-8-17)12-3-4-13(20(21)22)14(11-12)23-15-16-5-6-18(15)2/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHNSHNCTKQPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[(2,4-dichlorobenzyl)oxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011768.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B4011774.png)

![2-(2,4-dichlorophenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B4011788.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4011796.png)
![1-[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylbenzoyl]piperidine-4-carboxylic acid](/img/structure/B4011808.png)

![1-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4011821.png)


![(2,3-difluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4011833.png)
![N-[2-(dimethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B4011842.png)

![4-butyl-7-methyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4011877.png)
